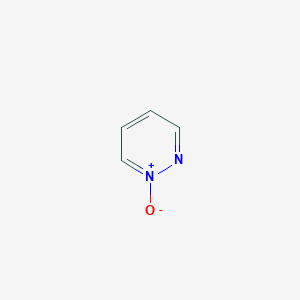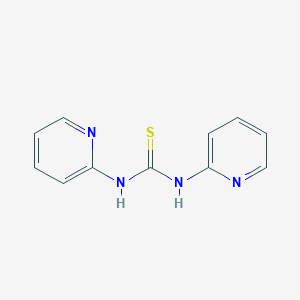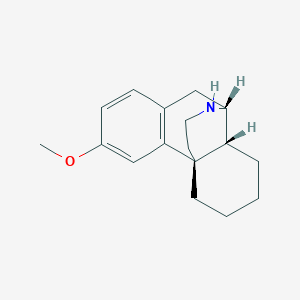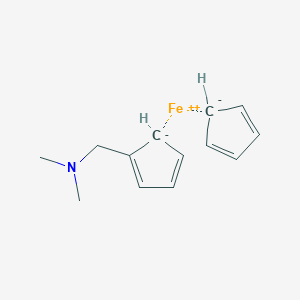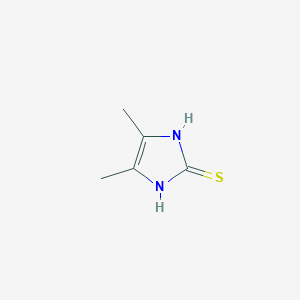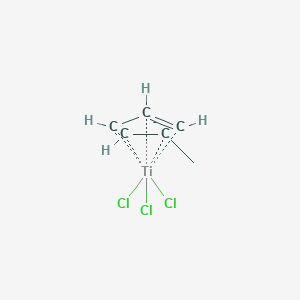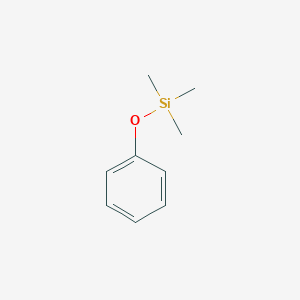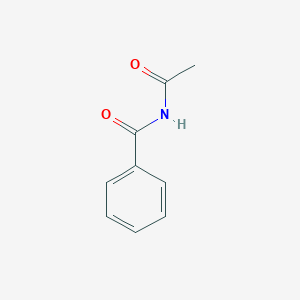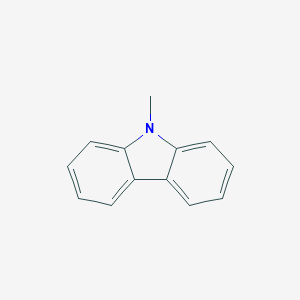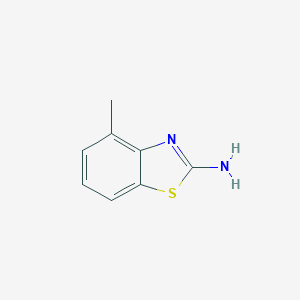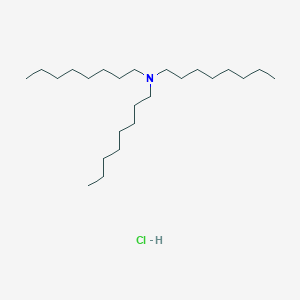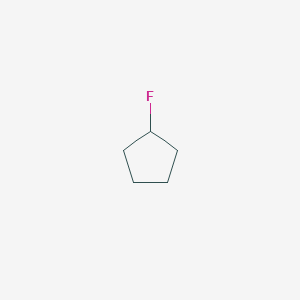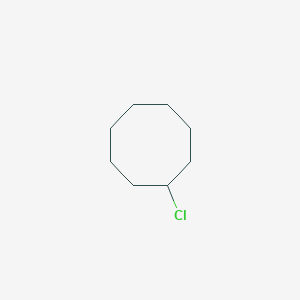
Aluminum, trieicosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, trieicosyl- is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a type of aluminum alkyl compound that has a long chain of 20 carbon atoms, which makes it highly soluble in organic solvents. This compound is synthesized using various methods, and its mechanism of action is well-studied.
Mécanisme D'action
The mechanism of action of aluminum, trieicosyl- is well-studied. It acts as a Lewis acid catalyst, which means it accepts electron pairs from other molecules to form a bond. In Ziegler-Natta polymerization reactions, it coordinates with the titanium tetrachloride catalyst to produce high molecular weight polymers. In organic synthesis reactions, it acts as a co-catalyst to activate the reactants and increase the reaction rate.
Effets Biochimiques Et Physiologiques
Aluminum, trieicosyl- has various biochemical and physiological effects. It is known to be toxic to cells and can cause cell death in high concentrations. It also has an immunomodulatory effect, which means it can alter the immune response of cells. Additionally, it can induce oxidative stress in cells, which can lead to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using aluminum, trieicosyl- in lab experiments are its high solubility in organic solvents, its ability to act as a co-catalyst in various reactions, and its well-studied mechanism of action. However, its limitations include its toxicity to cells, its potential to induce oxidative stress, and its high cost compared to other catalysts.
Orientations Futures
There are several future directions for the use of aluminum, trieicosyl- in scientific research. One direction is to explore its potential as a catalyst in the production of sustainable materials, such as biodegradable plastics. Another direction is to study its immunomodulatory effect and its potential use in cancer immunotherapy. Additionally, its potential use in the production of pharmaceuticals and agrochemicals can also be explored.
Conclusion:
In conclusion, aluminum, trieicosyl- is a chemical compound that has various scientific research applications due to its unique properties. Its synthesis method is well-established, and its mechanism of action is well-studied. It has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the use of aluminum, trieicosyl- in scientific research that can be explored to further understand its potential applications.
Méthodes De Synthèse
The synthesis of aluminum, trieicosyl- can be achieved using various methods. One of the most common methods is the reaction of aluminum trichloride with triethylaluminum in the presence of a Lewis acid catalyst. This reaction produces aluminum, trieicosyl- along with other aluminum alkyl compounds. Another method involves the reaction of aluminum trichloride with eicosane in the presence of triethylaluminum. This method produces a high yield of aluminum, trieicosyl- with minimal impurities.
Applications De Recherche Scientifique
Aluminum, trieicosyl- has various scientific research applications due to its unique properties. It is widely used as a co-catalyst in Ziegler-Natta polymerization reactions to produce high molecular weight polyethylene and polypropylene. It is also used as a catalyst in the production of specialty chemicals, such as fragrances and flavors. Additionally, it is used as a reagent in organic synthesis reactions, such as the Friedel-Crafts reaction and the Grignard reaction.
Propriétés
Numéro CAS |
1529-57-3 |
|---|---|
Nom du produit |
Aluminum, trieicosyl- |
Formule moléculaire |
C60H123Al |
Poids moléculaire |
871.6 g/mol |
Nom IUPAC |
tri(icosyl)alumane |
InChI |
InChI=1S/3C20H41.Al/c3*1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;/h3*1,3-20H2,2H3; |
Clé InChI |
FNZVPOPUGCLHJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC |
Autres numéros CAS |
1529-57-3 |
Durée de conservation |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



